molecular formula C24H21N3O2S B2914046 N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide CAS No. 361477-26-1

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2914046
CAS No.: 361477-26-1
M. Wt: 415.51
InChI Key: CNNNFVMGIRXMMA-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide is a heterocyclic compound featuring a thienopyrazole core fused with a naphthalene acetamide substituent. The thienopyrazole scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-29-19-11-9-18(10-12-19)27-24(21-14-30-15-22(21)26-27)25-23(28)13-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNNFVMGIRXMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.

    Attachment of the Naphthalenylacetamide Moiety: This step involves the coupling of the naphthalenylacetamide group to the thieno[3,4-c]pyrazole core, typically through amide bond formation using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Affecting Gene Expression: Altering the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, spectroscopic properties, and substituent effects. Key analogs include triazole-, pyrazole-, and thiazolidinone-containing compounds ().

Table 1: Structural and Spectroscopic Comparison

Compound Name Core Structure Key Substituents IR (C=O stretch, cm⁻¹) NMR (δ ppm, DMSO-d6) Reference
Target Compound Thieno[3,4-c]pyrazole 4-Methoxyphenyl, Naphthalen-1-yl Not reported Not reported
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c ) Triazole 3-Nitrophenyl, Naphthalen-1-yloxy 1676 5.40 (–NCH2CO–), 8.40 (triazole), 11.02 (–NH)
N-{5-[3,5-Bis-(4-methoxyphenyl)-4,5-dihydropyrazol-1-ylmethylene]-4-oxo-2-thioxothiazolidin-3-yl}... Thiazolidinone-Pyrazole hybrid 4-Methoxyphenyl, Dichlorophenyl Not reported 3.76 (OCH3), 7.00–7.39 (aromatic), 11.31 (–NH)

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups (e.g., 4-Methoxyphenyl) : Enhance solubility and modulate electronic properties. In the target compound, the 4-methoxyphenyl group may improve bioavailability compared to nitro- or chloro-substituted analogs (e.g., 6b , 6c ) .
  • Nitro Groups : In 6b and 6c , the nitro substituent introduces strong electron-withdrawing effects, reducing basicity and altering binding kinetics .

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target compound’s C=O stretch is expected near 1670–1680 cm⁻¹, consistent with acetamide derivatives like 6c (1676 cm⁻¹) .
  • NMR : The naphthalene protons in the target compound would likely resonate at δ 7.20–8.40 ppm, similar to 6c (δ 7.22–8.61 ppm) . The absence of nitro or chloro substituents eliminates downfield shifts seen in 6b (δ 8.36) or 5 (δ 7.58–7.61) .
  • Mass Spectrometry : HRMS data for the target compound is unreported, but analogs like 6b show close agreement between calculated and observed [M+H]+ (e.g., 404.1359 vs. 404.1348) .

Biological Activity

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Structural Characteristics

The compound features a thieno[3,4-c]pyrazole core fused with an acetamide group and a methoxyphenyl substituent. The structural formula can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H22N4O2S
Molecular Weight 378.48 g/mol

This unique structure contributes to its lipophilicity and potential interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer treatment. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Tumor Growth : The compound has shown promising activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
  • Agonism at Cannabinoid Receptors : It acts as an agonist for cannabinoid receptors, which may contribute to its anti-inflammatory and analgesic properties.
  • Molecular Docking Studies : Computational studies suggest strong binding affinities with key enzymes involved in tumorigenesis.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against several cancer cell lines. For instance:

  • HepG-2 (liver cancer) : IC50 values indicated significant cytotoxicity.
  • A-549 (lung cancer) : Similar promising results were observed.

The following table summarizes the IC50 values for relevant cell lines:

Cell Line IC50 Value (µM)
HepG-24.37 ± 0.7
A-5498.03 ± 0.5

These findings highlight the compound's potential as a therapeutic agent against specific cancers.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Properties : A recent study reported that this compound exhibited significant inhibition of HepG-2 and A-549 cell lines compared to standard chemotherapy agents .
  • Cannabinoid Receptor Agonism : Another research focused on the agonistic effects of this compound on cannabinoid receptors, suggesting potential applications in pain management and anti-inflammatory therapies .

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